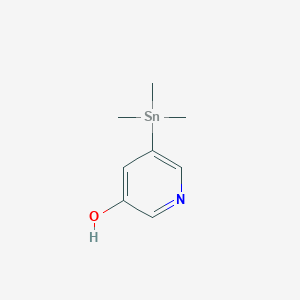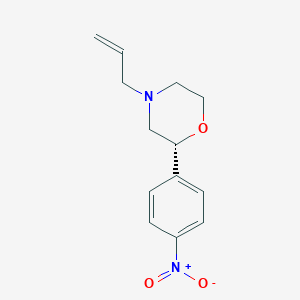![molecular formula C14H10BrI B14200945 1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene CAS No. 890136-65-9](/img/structure/B14200945.png)
1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene is an organic compound with the molecular formula C₁₄H₁₀BrI It is a derivative of stilbene, characterized by the presence of bromine and iodine atoms attached to the benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available bromobenzene and iodobenzene derivatives.
Reaction Conditions: A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction. This reaction is carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., palladium acetate) under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The bromobenzene derivative is reacted with the iodobenzene derivative in the presence of the palladium catalyst and base, typically in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a specific temperature (e.g., 100-120°C) for several hours to facilitate the coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or electrophiles like bromine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the bromine or iodine atoms.
Oxidation: Products include corresponding oxides or quinones.
Reduction: Products include dehalogenated derivatives or fully reduced hydrocarbons.
Applications De Recherche Scientifique
1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for various applications.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals or probes for biological studies.
Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers or electronic components.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene depends on the specific application and the chemical reactions it undergoes. Generally, the compound can interact with various molecular targets through its functional groups, leading to different pathways and effects. For example, in substitution reactions, the bromine or iodine atoms can be replaced by other groups, altering the compound’s properties and interactions.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene
- 1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene
- 1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene
Comparison: 1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. The combination of these halogens allows for versatile chemical modifications and applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
890136-65-9 |
|---|---|
Formule moléculaire |
C14H10BrI |
Poids moléculaire |
385.04 g/mol |
Nom IUPAC |
1-bromo-2-[2-(2-iodophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10BrI/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H |
Clé InChI |
LPHMZDNBRDUGGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14200868.png)
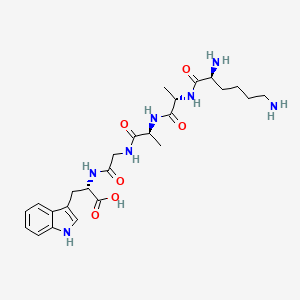
![Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]-](/img/structure/B14200877.png)

![Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14200897.png)
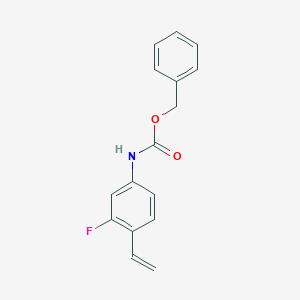
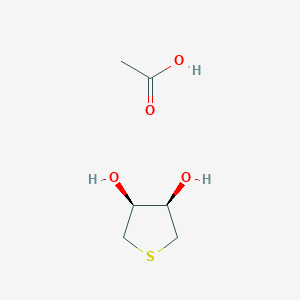
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)-](/img/structure/B14200912.png)
![3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one](/img/structure/B14200919.png)
![2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14200926.png)
